Molecular‑Weight Optimization: Reduced Payload vs. Bromo‑Analog in Fragment‑Based Lead Derivatization
When a benzofuran‑methyl electrophile is used to cap a fragment or functionalize a scaffold, the molecular weight contribution of the appendage directly affects ligand efficiency (LE). 2‑Chloromethyl‑3‑methyl‑benzofuran contributes 180.63 g·mol⁻¹, whereas the equivalent bromo‑analog (2‑bromomethyl‑3‑methylbenzofuran) contributes 225.08 g·mol⁻¹ — a 24.6% increase [1]. In fragment‑based campaigns where maintaining MW <300 Da is critical, the chloro analog provides the same 2,3‑dimethylbenzofuran substitution pattern with a 44.45 Da lower mass penalty, directly benefiting LE metrics without sacrificing the SN2‑competent leaving group .
| Evidence Dimension | Molecular weight of the intact electrophilic building block |
|---|---|
| Target Compound Data | 180.63 g·mol⁻¹ (C10H9ClO) |
| Comparator Or Baseline | 2‑Bromomethyl‑3‑methylbenzofuran: 225.08 g·mol⁻¹ (C10H9BrO) |
| Quantified Difference | Δ = −44.45 g·mol⁻¹ (−19.8% relative to bromo analog; +8.4% relative to 2‑(chloromethyl)benzofuran, MW 166.6) |
| Conditions | Calculated from molecular formulae; applicable to all synthetic contexts where scaffold MW is considered. |
Why This Matters
Lower MW building blocks directly improve ligand efficiency indices in fragment‑based design and reduce the mass burden in late‑stage functionalization, making this compound the lightest available 2,3‑disubstituted benzofuran electrophile with a chloride leaving group.
- [1] Chemsrc. 2-(Bromomethyl)-3-methyl-1-benzofuran (CAS 58863-50-6) — molecular weight 225.08. https://m.chemsrc.com/cas/58863-50-6.html (accessed 2026-04-28). View Source
